molecular formula C3H5KO3 B1592695 Potassium L-lactate CAS No. 85895-78-9

Potassium L-lactate

Cat. No.: B1592695
CAS No.: 85895-78-9
M. Wt: 128.17 g/mol
InChI Key: PHZLMBHDXVLRIX-DKWTVANSSA-M
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Description

Potassium L-lactate is the potassium salt of L-lactic acid, with the chemical formula KC₃H₅O₃. It appears as a clear, hygroscopic, syrupy liquid suspension that is typically 60% solids. This compound is produced by neutralizing lactic acid, which is fermented from a sugar source. This compound is commonly used in various industries, including food, pharmaceuticals, and personal care products, due to its antimicrobial properties and ability to extend shelf life .

Mechanism of Action

Target of Action

Potassium L-lactate primarily targets cells in the human body, particularly in tissues that can produce lactate under anaerobic conditions . It is also used in the food industry, where it targets bacteria, inhibiting their growth and extending the product’s freshness .

Mode of Action

this compound interacts with its targets by entering cells via the monocarboxylate transporter (MCT) protein shuttle system . The conversion of lactate to and from pyruvate is governed by specific lactate dehydrogenase isoforms . In the food industry, this compound has a broad antimicrobial action and is effective at inhibiting most spoilage and pathogenic bacteria .

Biochemical Pathways

this compound affects the glycolysis pathway and the Cori cycle . Under anaerobic conditions, glucose is converted into pyruvate, which is then converted into lactate to produce energy for the cells . Lactate then enters the Cori cycle, where it serves as a substrate for gluconeogenesis .

Pharmacokinetics

this compound is metabolized predominantly in the liver (60%) and kidney (30%) . Half of it is converted into glucose (gluconeogenesis), and the other half into CO2 and water (citric acid cycle) . This results in no net acid accumulation but requires aerobic metabolism . The small amount of lactate that is renally filtered is fully reabsorbed .

Result of Action

The molecular and cellular effects of this compound’s action include the production of energy for cells under anaerobic conditions , the inhibition of bacterial growth in food products , and the extension of product freshness .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, in the food industry, the effectiveness of this compound as a preservative can be influenced by factors such as temperature and pH . In the human body, the action of this compound can be influenced by factors such as the presence of oxygen (affecting the switch between aerobic and anaerobic conditions) and the functioning of the liver and kidneys (affecting the metabolism and elimination of lactate) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium L-lactate is synthesized by neutralizing L-lactic acid with a high-purity potassium source. The reaction typically involves the addition of potassium hydroxide to L-lactic acid, resulting in the formation of this compound and water. The reaction is carried out under controlled conditions to ensure the purity and concentration of the final product .

Industrial Production Methods: In industrial settings, this compound is produced through the fermentation of sugars obtained from renewable resources. The fermentation process involves the use of specific bacterial strains that convert sugars into L-lactic acid. The resulting lactic acid is then neutralized with potassium hydroxide to produce this compound. The product is concentrated to contain up to 78% solids .

Chemical Reactions Analysis

Types of Reactions: Potassium L-lactate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to produce pyruvate and hydrogen peroxide.

    Reduction: It can be reduced to form propionic acid under specific conditions.

    Substitution: this compound can participate in substitution reactions where the lactate ion is replaced by other anions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various acids and bases can facilitate substitution reactions.

Major Products Formed:

Scientific Research Applications

Potassium L-lactate has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Sodium L-lactate: Similar to potassium L-lactate but uses sodium instead of potassium. It has similar applications but different ionic properties.

    Calcium L-lactate: Used in food and pharmaceuticals, offering calcium supplementation along with lactate.

    Magnesium L-lactate: Provides magnesium supplementation and is used in various health products.

Uniqueness of this compound: this compound is unique due to its specific ionic properties, making it particularly effective in applications requiring potassium supplementation. Its antimicrobial properties and ability to act as an alkalinizing agent further distinguish it from other lactate salts .

Properties

IUPAC Name

potassium;(2S)-2-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O3.K/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1/t2-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHZLMBHDXVLRIX-DKWTVANSSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)[O-])O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)[O-])O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5KO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7074379
Record name Potassium L-Lactate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7074379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85895-78-9
Record name Potassium (S)-lactate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085895789
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 2-hydroxy-, potassium salt (1:1), (2S)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Potassium L-Lactate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7074379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium (S)-lactate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.080.655
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name POTASSIUM LACTATE, L-
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Potassium L-lactate influence bacterial metabolism?

A: Research suggests that this compound can contribute to the generation of an electrochemical proton gradient across the bacterial cytoplasmic membrane. This occurs through a process called the "energy-recycling model" where L-lactate is transported out of the bacterial cell in conjunction with protons. [] This mechanism has been observed in Escherichia coli, where the stoichiometry of H+/L-lactate efflux varies based on the external pH, suggesting a role for protonation of the lactate carrier protein. []

Q2: What is the impact of this compound on hydrogen peroxide production in Streptococcus gordonii?

A: Studies have demonstrated that this compound can stimulate hydrogen peroxide production in Streptococcus gordonii. [] This effect was observed at concentrations ranging from 10 to 50 mM. This finding suggests a potential role for this compound in influencing the ecological dynamics of the oral environment, where hydrogen peroxide produced by S. gordonii can have antagonistic effects on other bacterial species. []

Q3: Are there any links between this compound and exercise-induced muscle damage in horses?

A: Research exploring the effect of potassium depletion on muscle damage in horses found that administering furosemide and sodium bicarbonate, which can lead to potassium depletion, resulted in a significant increase in serum creatine phosphokinase (CK) activity post-exercise compared to control groups. [] While this study did not directly involve this compound administration, it highlights the potential role of potassium levels in exercise-induced muscle damage. Further research is needed to clarify any direct link between this compound and this phenomenon.

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